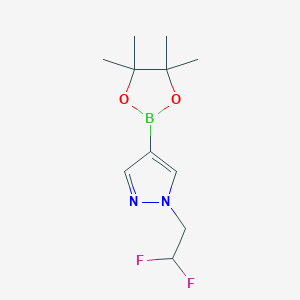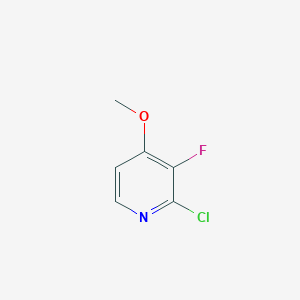
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
Vue d'ensemble
Description
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine (2C3F6MP) is a synthetic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and polycyclic aromatic hydrocarbons. In biochemistry, this compound has been used in the study of enzyme-catalyzed reactions. In pharmacology, this compound has been studied for its potential use as a drug, although further research is needed to determine its efficacy and safety.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is still not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to changes in biochemical and physiological processes. For example, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been found to increase acetylcholine levels, which can lead to increased alertness and improved cognitive performance. At higher concentrations, this compound has been found to inhibit the enzyme acetylcholinesterase, leading to increased acetylcholine levels and a variety of other effects, including muscle contraction, increased heart rate, and increased blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has several advantages for lab experiments, including its low cost and ease of synthesis. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using this compound in lab experiments, including the fact that it is not approved for human use and its mechanism of action is still not fully understood.
Orientations Futures
There are many potential future directions for research on 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine. These include further studies into its mechanism of action, its potential applications in drug development, and its safety and efficacy for human use. Additionally, further research is needed to explore the biochemical and physiological effects of this compound on various organs and systems in the body. Finally, further research is needed to explore the potential interactions of this compound with other compounds and drugs.
Propriétés
IUPAC Name |
2-chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-7-3-4-8(9(11)13-7)10(12)5-2-6-10/h3-4H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKJNWGQNBCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


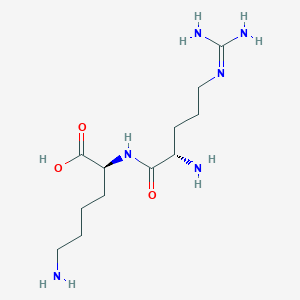
![5-(piperidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1472537.png)


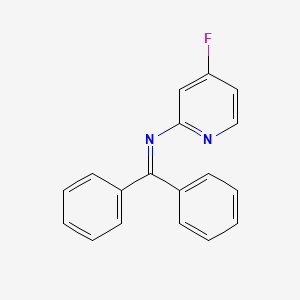

![N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1472545.png)
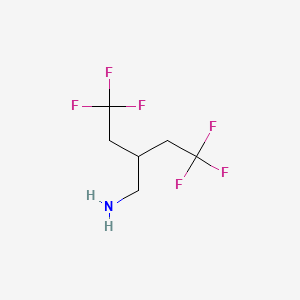
![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
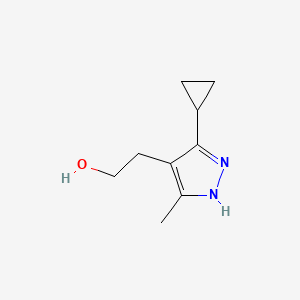
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
